4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
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Overview
Description
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics and optoelectronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole core can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and 1,2-diaminobenzene, under oxidative conditions.
Attachment of N,N-bis(4-methoxyphenyl)aniline Groups: The N,N-bis(4-methoxyphenyl)aniline groups are introduced through a nucleophilic substitution reaction. This step involves the reaction of the benzo[c][1,2,5]thiadiazole core with N,N-bis(4-methoxyphenyl)aniline in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) has a wide range of scientific research applications, including:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-transporting properties.
Optoelectronics: Employed in the development of photodetectors and sensors.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Mechanism of Action
The mechanism of action of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) involves its interaction with molecular targets through its electron-rich aromatic rings and nitrogen atoms. These interactions can modulate the electronic properties of the compound, leading to its effects in various applications. The compound can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-diphenylamine): Similar structure but lacks the methoxy groups, resulting in different electronic properties.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methylphenyl)aniline): Contains methyl groups instead of methoxy groups, affecting its solubility and reactivity.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-chlorophenyl)aniline): Chlorine substituents alter the compound’s electronic and steric properties.
Uniqueness
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) is unique due to the presence of methoxy groups, which enhance its electron-donating ability and solubility in organic solvents. These properties make it particularly suitable for applications in organic electronics and optoelectronics, where efficient charge transport and solubility are crucial.
Properties
Molecular Formula |
C46H38N4O4S |
---|---|
Molecular Weight |
742.9 g/mol |
IUPAC Name |
4-[4-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]-2,1,3-benzothiadiazol-7-yl]-N,N-bis(4-methoxyphenyl)aniline |
InChI |
InChI=1S/C46H38N4O4S/c1-51-39-21-13-35(14-22-39)49(36-15-23-40(52-2)24-16-36)33-9-5-31(6-10-33)43-29-30-44(46-45(43)47-55-48-46)32-7-11-34(12-8-32)50(37-17-25-41(53-3)26-18-37)38-19-27-42(54-4)28-20-38/h5-30H,1-4H3 |
InChI Key |
AOHGMTYSJHWANQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C4=NSN=C34)C5=CC=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
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